molecular formula C10H20F2O2Si B14114116 Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate

Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate

Cat. No.: B14114116
M. Wt: 238.35 g/mol
InChI Key: PHTYQWXGQLEDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is an organofluorine compound characterized by the presence of both difluoro and triethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate typically involves the reaction of ethyl acetate with difluorocarbene, generated in situ from a difluoromethylating reagent, in the presence of a triethylsilyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, ensuring stringent control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate involves its reactivity towards nucleophiles and electrophiles. The difluoro group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical transformations. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance compared to the trimethylsilyl group. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H20F2O2Si

Molecular Weight

238.35 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-triethylsilylacetate

InChI

InChI=1S/C10H20F2O2Si/c1-5-14-9(13)10(11,12)15(6-2,7-3)8-4/h5-8H2,1-4H3

InChI Key

PHTYQWXGQLEDRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)(F)[Si](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.